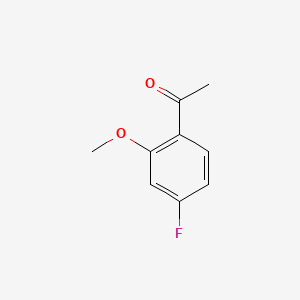

1-(4-fluoro-2-methoxyphenyl)ethanone

Description

The exact mass of the compound 4-Fluoro-2-methoxyacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXBPWVWNQROBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199714 | |

| Record name | 4-Fluoro-2-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51788-80-8 | |

| Record name | 1-(4-Fluoro-2-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51788-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051788808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-2-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Fluoro-2'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone

This technical guide provides a detailed experimental protocol for the synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research.[1][2] The synthesis is achieved via a Friedel-Crafts acylation reaction, a fundamental method for attaching an acyl group to an aromatic ring.[3]

Reaction Principle

The synthesis of this compound is accomplished through the Friedel-Crafts acylation of 3-fluoroanisole. In this electrophilic aromatic substitution reaction, an acylium ion is generated from an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] The methoxy group (-OCH₃) on the 3-fluoroanisole ring is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The combined directing effects of these two substituents favor the substitution at the C4 position (para to the methoxy group and ortho to the fluorine atom), leading to the desired product.

Experimental Protocol

This protocol is adapted from analogous Friedel-Crafts acylation procedures.[5][6]

Materials:

-

3-Fluoroanisole

-

Acetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloroethane (or another suitable inert solvent like dichloromethane)

-

Ice

-

Water

-

5% Sodium Hydroxide (NaOH) solution (optional, for washing)

-

Methanol (for recrystallization)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add dichloroethane and 3-fluoroanisole. Cool the flask to 0 °C in an ice bath with continuous stirring.

-

Addition of Lewis Acid: Slowly and portion-wise, add anhydrous aluminum chloride to the cooled solution. It is crucial to maintain the temperature at or below 10 °C during the addition to control the reaction.

-

Addition of Acylating Agent: Add acetyl chloride to the dropping funnel and add it dropwise to the reaction mixture over a period of approximately 2 hours, ensuring the temperature remains between 0-10 °C.

-

Reaction Incubation: After the addition of acetyl chloride is complete, allow the reaction to stir for an additional hour at the same temperature.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.

-

Workup:

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with water. An optional wash with a 5% NaOH solution can be performed to remove any remaining acidic impurities.[6]

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the dichloroethane.

-

The resulting crude product can be purified by recrystallization from methanol to yield the final product as a white crystalline solid.[5]

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Fluoroanisole | 0.9-1.1 mol | [5] |

| Acetyl Chloride | 1.01-1.03 mol | [5] |

| Aluminum Chloride | 1.00-1.03 mol | [5] |

| Solvent | ||

| Dichloroethane | 180-220 ml | [5] |

| Reaction Conditions | ||

| Temperature | 0-10 °C | [5] |

| Reaction Time | ~3 hours | [5] |

| Product | ||

| Molecular Formula | C₉H₉FO₂ | [7] |

| Molecular Weight | 168.17 g/mol | [7] |

| Purity | min 98% | [7] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The underlying chemical transformation is an electrophilic aromatic substitution. The following diagram outlines the reaction mechanism.

Caption: Mechanism of Friedel-Crafts acylation for the target molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the NMR Spectral Data Interpretation of 1-(4-fluoro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(4-fluoro-2-methoxyphenyl)ethanone. The information presented herein is intended to assist researchers in the structural elucidation, purity assessment, and characterization of this and structurally related compounds, which are of interest in medicinal chemistry and drug development.

Introduction

This compound is an aromatic ketone containing a fluorine and a methoxy substituent on the phenyl ring. These features give rise to a distinct NMR spectrum that provides valuable insights into its molecular structure. This document details the ¹H and ¹³C NMR spectral data, outlines the experimental protocols for data acquisition, and provides visual aids to understand the molecular structure and the general workflow of NMR data interpretation.

NMR Spectral Data

The NMR spectra for this compound were acquired in deuterated chloroform (CDCl₃) at 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data

The proton NMR spectrum displays signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.89 | dd | 8.8, 8.8 | 1H | H-6 |

| 6.70 | dd | 8.8, 2.0 | 1H | H-5 |

| 6.62 | dd | 13.2, 2.0 | 1H | H-3 |

| 3.86 | s | - | 3H | -OCH₃ |

| 2.60 | d | 5.0 | 3H | -COCH₃ |

Table 1: ¹H NMR spectral data for this compound.[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of fluorine, C-F coupling is observed for several carbon signals.

| Chemical Shift (δ) ppm | Assignment |

| 197.6 (d, J = 3.8 Hz) | C=O |

| 165.9 (d, J = 255.5 Hz) | C-4 |

| 162.9 (d, J = 13.4 Hz) | C-2 |

| 133.4 (d, J = 11.5 Hz) | C-6 |

| 119.5 (d, J = 3.8 Hz) | C-1 |

| 106.8 (d, J = 3.8 Hz) | C-5 |

| 99.4 (d, J = 26.8 Hz) | C-3 |

| 56.0 | -OCH₃ |

| 31.2 (d, J = 5.7 Hz) | -COCH₃ |

Table 2: ¹³C NMR spectral data for this compound.

Experimental Protocols

The following sections detail the general procedures for sample preparation and acquisition of NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Dissolution: Gently agitate or vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed in the pipette.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

-

Instrumentation: The spectra were acquired on a 400 MHz NMR spectrometer.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃. The magnetic field homogeneity is then optimized by shimming to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the molecule.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Structural and Workflow Visualizations

The following diagrams illustrate the molecular structure and the general workflow for NMR spectral interpretation.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-fluoro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-fluoro-2-methoxyphenyl)ethanone (CAS No: 51788-80-8). Due to the limited availability of direct experimental data for this specific isomer, this guide combines available information with predicted values and standardized experimental protocols relevant to its characterization.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 4'-Fluoro-2'-methoxyacetophenone

-

Chemical Structure:

/ C1=CC(=C(C=C1F)OC)

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. It is crucial to note that many of these values are computational predictions and should be confirmed through experimental validation.

| Property | Value | Source/Method |

| Molecular Weight | 168.17 g/mol | Calculated[1][3] |

| XlogP | 1.9 | Predicted[4] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Aqueous Solubility | Not available | - |

| Physical State | Solid (presumed) | - |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

The melting point is a critical indicator of a solid compound's purity.[5][6]

-

Apparatus: Thiele tube or a digital melting point apparatus, thermometer, capillary tubes, and a heating source (e.g., Bunsen burner or heating block).[5][7]

-

Procedure (Thiele Tube Method):

-

A small amount of the finely powdered compound is packed into a sealed-end capillary tube to a height of 1-2 mm.[8]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[5]

-

The side arm of the Thiele tube is gently heated to ensure a slow and steady temperature rise (approximately 1-2°C per minute) near the expected melting point.[5]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded as the melting range. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

-

For liquid compounds, the boiling point is a key physical constant.

-

Apparatus: Thiele tube or an aluminum heating block, thermometer, a small test tube (fusion tube), and a sealed-end capillary tube.[7][9][10]

-

Procedure (Capillary Method):

-

A few milliliters of the liquid are placed in a fusion tube.[7][11]

-

A capillary tube, sealed at one end, is placed inverted into the liquid.[7][11]

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[7][11]

-

The apparatus is heated slowly and uniformly.[7]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point of the liquid.[7]

-

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

-

Procedure:

-

n-Octanol and water (or a suitable buffer like PBS, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[15][16]

-

A known amount of the test compound is dissolved in one of the phases (usually n-octanol).

-

A specific volume of the compound-containing phase is mixed with a specific volume of the other phase in a flask.[15]

-

The flask is shaken for a set period (e.g., 2 hours to 24 hours) at a constant temperature to allow for equilibrium to be reached.[17]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[16]

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.[13][15]

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]

-

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a flask.[20]

-

The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 18-24 hours) to reach equilibrium.[17][20]

-

The resulting suspension is filtered or centrifuged to remove the undissolved solid.[18][19][20]

-

The concentration of the dissolved compound in the clear aqueous filtrate or supernatant is quantified using an appropriate analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).[17][18]

-

This measured concentration represents the equilibrium solubility of the compound under the specified conditions.

-

Visualization of Experimental Workflows and Potential Biological Interactions

The following diagrams illustrate the general workflow for determining physicochemical properties and a hypothetical signaling pathway that could be investigated based on the activity of structurally related molecules.

Caption: Workflow for Physicochemical Property Determination.

Caption: Hypothetical Anti-Inflammatory Signaling Pathway Inhibition.

Potential Biological Activity: An Area for Future Research

While no specific biological activity or signaling pathway involvement has been documented for this compound, studies on structurally similar compounds provide a basis for potential areas of investigation. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses in microglia by blocking the NF-κB and MAPK signaling pathways.[21] This suggests that this compound could be explored for similar anti-inflammatory or other biological activities, warranting further research to elucidate its potential therapeutic applications.

References

- 1. capotchem.com [capotchem.com]

- 2. 51788-80-8|this compound|BLD Pharm [bldpharm.com]

- 3. CAS:51788-80-8, 4-氟-2-甲氧基苯乙酮-毕得医药 [bidepharm.com]

- 4. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. enamine.net [enamine.net]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. bioassaysys.com [bioassaysys.com]

- 21. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-(4-fluoro-2-methoxyphenyl)ethanone in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information on the solubility of 1-(4-fluoro-2-methoxyphenyl)ethanone (CAS No: 51788-80-8) in organic solvents. This compound, also known as 4-fluoro-2-methoxyacetophenone, is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation.

Physicochemical Properties and Predicted Solubility

This compound presents as a white to pale cream crystalline solid.[2] Its molecular structure, featuring a polar ketone group, a methoxy group, and a fluorine atom, suggests a degree of polarity that influences its solubility in organic solvents. The presence of the fluorine and methoxy groups is noted to enhance its reactivity and solubility.[1]

Quantitative Solubility Data

A comprehensive search of scientific databases, patents, and technical data sheets did not yield specific quantitative data for the solubility of this compound in organic solvents. The following table reflects the current lack of available data. Researchers are advised to determine solubility experimentally for their specific applications.

| Organic Solvent | Temperature (°C) | Solubility (g/L) |

| Methanol | Not Reported | Data Not Available |

| Ethanol | Not Reported | Data Not Available |

| Acetone | Not Reported | Data Not Available |

| Ethyl Acetate | Not Reported | Data Not Available |

| Dichloromethane | Not Reported | Data Not Available |

| Toluene | Not Reported | Data Not Available |

| Hexane | Not Reported | Data Not Available |

| Acetonitrile | Not Reported | Data Not Available |

| Tetrahydrofuran (THF) | Not Reported | Data Not Available |

| N,N-Dimethylformamide (DMF) | Not Reported | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent using the isothermal shake-flask method.

3.1. Materials

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Vials for sample collection

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or GC.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

Dilute the filtered saturated solution with the solvent as necessary to fall within the concentration range of the calibration curve.

-

Calculate the concentration of the compound in the saturated solution based on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., g/L or mg/mL) or moles per unit volume (mol/L).

-

Visualizations

The following diagrams illustrate the logical workflow for selecting a suitable organic solvent and the experimental process for determining solubility.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide to CAS 51788-80-8 and Related Compounds of Interest

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided herein is a compilation of publicly available data and should not be used for therapeutic or diagnostic purposes.

Executive Summary

This technical guide provides a detailed overview of the chemical structures and properties of compounds related to the user's query. It clarifies the distinct identities of CAS 51788-80-8 (1-(4-Fluoro-2-methoxyphenyl)ethanone) and the pharmacologically active molecule 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (Rimonabant/SR141716A). A third term mentioned, "VGF-561d," does not correspond to a known public chemical entity; however, a brief overview of the VGF neuropeptide is provided for context. The guide presents comprehensive physicochemical data in structured tables, details key experimental protocols for the study of Rimonabant, and visualizes the primary signaling pathway of Rimonabant using the DOT language for Graphviz.

Section 1: this compound (CAS 51788-80-8)

This section details the chemical structure and properties of the compound officially assigned CAS number 51788-80-8.

Chemical Structure and Identity

-

Chemical Name: this compound

-

Synonyms: 4'-Fluoro-2'-methoxyacetophenone

-

CAS Number: 51788-80-8

-

Chemical Formula: C₉H₉FO₂

-

Molecular Weight: 168.17 g/mol

-

Chemical Structure:

---C--- || || C C-F \ / C | OCH₃

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

Property Value Reference Melting Point 51-53 °C [1] Physical Form Solid at 20°C Solubility Soluble in polar organic solvents like ethanol and DMF. [2] Polar Surface Area 26.3 Ų Rotatable Bond Count 2 Hydrogen Bond Acceptor Count 2 Hydrogen Bond Donor Count 0

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.89 (dd, J = 8.8, 8.8 Hz, 1H), 6.70 (dd, J = 8.8, 2.0 Hz, 1H), 6.62 (dd, 13.2, 2.0 Hz, 1H), 3.86 (s, 3H), 2.60 (d, J = 5.0 Hz, 3H).[1]

-

¹³C NMR: Spectral data is available and indicates the presence of the expected carbon environments.[3]

-

IR and Mass Spectrometry: Available data confirms the molecular structure and weight.[4]

Section 2: Rimonabant (SR141716A)

This section provides a comprehensive overview of Rimonabant, a compound matching the chemical name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.

Chemical Structure and Identity

-

Chemical Name: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

-

Common Names: Rimonabant, SR141716A (for the hydrochloride salt)

-

CAS Number: 168273-06-1 (Rimonabant), 158681-13-1 (SR141716A)

-

Chemical Formula: C₂₂H₂₁Cl₃N₄O

-

Molecular Weight: 463.8 g/mol (Rimonabant), 500.25 g/mol (SR141716A)

-

Chemical Structure:

C-----C=O

/ \ |

Cl C--C-CH₃

| / /

C=C--C

| /

Cl C---C

\ //

C=C

|

Cl

|

N-N(CH₂)₅

```

Physicochemical Properties

The following table summarizes the physicochemical properties of Rimonabant.

Property Value Reference Physical Form Crystalline solid [5] Solubility Ethanol ~30 mg/mL [5] DMSO ~20 mg/mL [5] DMF ~20 mg/mL [5] Ethanol:PBS (1:2, pH 7.2) ~0.3 mg/mL [5] Water < 0.1 mg/mL (insoluble) [6] Binding Affinity Ki for CB1 Receptor 5.6 nM [5] Ki for CB2 Receptor >1000 nM [5] Functional Activity IC₅₀ (hCB1 transfected HEK293) 13.6 nM [7] EC₅₀ (hCB1 transfected HEK293) 17.3 nM [7]

Mechanism of Action and Signaling Pathway

Rimonabant is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[8] Beyond simply blocking the receptor, it also acts as an inverse agonist.[9] This means that in addition to preventing the binding of endogenous cannabinoids (like anandamide and 2-AG), it also reduces the basal, constitutive activity of the CB1 receptor.[9][10]

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[9] Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11] As an inverse agonist, Rimonabant reverses this process, leading to an increase in cAMP levels in cells where the CB1 receptor is constitutively active.[11]

The signaling cascade initiated by Rimonabant's interaction with the CB1 receptor is depicted in the following diagram.

Rimonabant's Inverse Agonist Action on the CB1 Receptor

Experimental Protocols

This protocol is a generalized method for determining the binding affinity of a test compound for the CB1 receptor using a radiolabeled ligand.

Objective: To determine the Ki of a test compound for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the CB1 receptor (e.g., CHO-hCB1 cells) or brain tissue.

-

Radioligand: [³H]SR141716A or another suitable high-affinity CB1 ligand.

-

Test compound (e.g., Rimonabant).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, incubate a fixed amount of membrane preparation (e.g., 6 µg) with a fixed concentration of the radioligand (typically at its Kd).[12]

-

Add varying concentrations of the unlabeled test compound to the wells.

-

Define non-specific binding using a high concentration of a known CB1 ligand (e.g., 1 µM CP55,940).[7]

-

-

Terminate the reaction by rapid filtration through a filter mat, followed by washing with ice-cold wash buffer.[7]

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the IC₅₀ value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor.

Objective: To determine if a test compound is an agonist, antagonist, or inverse agonist at the CB1 receptor.

Materials:

-

CB1 receptor-expressing membrane preparations.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP.

-

Test compound.

-

Agonist (for antagonist testing, e.g., 2-AG).

-

Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.[12]

Procedure:

-

Incubate the membrane preparation with GDP and varying concentrations of the test compound.

-

To test for inverse agonism, measure [³⁵S]GTPγS binding in the absence of an agonist.[12]

-

To test for antagonism, measure [³⁵S]GTPγS binding in the presence of a fixed concentration of a CB1 agonist.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.[12]

-

Separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the bound radioactivity.

-

Analyze the data to determine the effect of the test compound on basal and agonist-stimulated G-protein activation.

This assay measures the downstream effect of CB1 receptor activation on intracellular cAMP levels.

Objective: To assess the functional consequence of CB1 receptor modulation by a test compound.

Materials:

-

Whole cells expressing the CB1 receptor (e.g., CHO-hCB1 or N18TG2 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound.

-

cAMP assay kit (e.g., EIA or BRET-based).

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Incubate for a defined period (e.g., 15 minutes).[13]

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.[14]

-

Analyze the data to determine the effect of the test compound on forskolin-stimulated cAMP accumulation. A decrease indicates agonism, while a further increase (in constitutively active systems) indicates inverse agonism.

Section 3: VGF Neuropeptide

The term "VGF-561d" did not yield specific information in public databases. It may be a proprietary research code or a specific peptide fragment not widely documented. This section provides a brief overview of the VGF neuropeptide precursor for general context.

Biological Role and Signaling

VGF (non-acronymic) is a neuropeptide precursor that is highly expressed in neurons and neuroendocrine cells.[15] Its expression is induced by nerve growth factor (NGF).[16] The VGF protein is processed into several smaller, biologically active peptides, such as TLQP-21 and TLQP-62.[15][17]

These VGF-derived peptides are involved in a variety of physiological processes, including:

The signaling pathways of VGF-derived peptides are complex and not fully elucidated. Some peptides, like TLQP-21, have been shown to bind to receptors such as gC1qR and C3aR1, leading to an increase in intracellular calcium levels.[18][19] There is also evidence that VGF signaling can interact with neurotrophin pathways, such as those involving BDNF/TrkB.[17]

The following diagram illustrates a simplified workflow of VGF synthesis and processing.

Simplified Workflow of VGF Synthesis and Processing

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 11. jneurosci.org [jneurosci.org]

- 12. Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. marshall.edu [marshall.edu]

- 15. VGF - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

- 18. Identification of a Receptor for Neuropeptide VGF and Its Role in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. VGF: a biomarker and potential target for the treatment of neuropathic pain? - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-fluoro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of the chemical compound 1-(4-fluoro-2-methoxyphenyl)ethanone. It includes a summary of its key physicochemical data, comprehensive experimental protocols for the determination of these properties, and visual representations of the experimental workflows. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and materials science, offering precise data and methodologies for the accurate characterization of this compound.

Introduction

This compound, a substituted acetophenone, is a molecule of interest in various chemical synthesis and drug discovery endeavors. Its structural features, including a fluorine atom and a methoxy group on the phenyl ring, can significantly influence its physical and chemical behavior, as well as its potential biological activity. Accurate determination of its fundamental physical properties, such as melting and boiling points, is a critical first step in its characterization, ensuring purity and providing a basis for further research and development.

Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are crucial for handling, purification, and reaction setup.

| Property | Value | Reference(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 4'-Fluoro-2'-methoxyacetophenone | N/A |

| CAS Number | 51788-80-8 | N/A |

| Molecular Formula | C₉H₉FO₂ | N/A |

| Molecular Weight | 168.17 g/mol | N/A |

| Melting Point | 51-53 °C | [1][2] |

| Boiling Point | 228.4 °C (Predicted) | [2] |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry watch glass. If the crystals are large, they should be gently crushed to a fine powder using a mortar and pestle.[3]

-

Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end.[1][3] The sample should be packed to a height of 2-3 mm.[1]

-

Measurement:

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool below this approximate range.

-

A new sample is prepared and heated at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[4]

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3] For a pure compound, this range should be narrow, typically 0.5-2 °C.

Boiling Point Determination: Microscale Method

For determining the boiling point of a small quantity of liquid, the microscale method is efficient and accurate. Since this compound is a solid at room temperature, it would first need to be melted to perform this procedure.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the capillary tube to the thermometer

Procedure:

-

Sample Preparation: A small amount (a few drops) of the molten this compound is placed into the small test tube.

-

Assembly: A capillary tube, sealed at one end, is placed inside the test tube with its open end down.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: The assembly is suspended in a heating bath. The bath is heated gradually.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[5]

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the melting and boiling points.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Microscale Boiling Point Determination.

Conclusion

This technical guide has presented the key physical constants, namely the melting and boiling points, for this compound. Furthermore, it has provided detailed, step-by-step experimental protocols that can be readily implemented in a laboratory setting to verify these values. The inclusion of workflow diagrams offers a clear and concise visual aid for these procedures. The information contained herein is fundamental for any researcher or professional working with this compound, facilitating its proper handling, purification, and use in subsequent scientific applications.

References

Spectroscopic Analysis of 1-(4-fluoro-2-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) analysis of the aromatic ketone, 1-(4-fluoro-2-methoxyphenyl)ethanone. This compound, with the molecular formula C₉H₉FO₂, is of interest in synthetic and medicinal chemistry. The following sections detail the predicted spectroscopic data, comprehensive experimental protocols for data acquisition, and a workflow for the analytical process.

Introduction

This compound is a substituted acetophenone. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds. Infrared spectroscopy provides information about the functional groups present, while mass spectrometry helps in determining the molecular weight and fragmentation pattern, which aids in confirming the structure.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups. The analysis would be performed on a Bruker Tensor 27 FT-IR spectrometer.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~ 3080 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~ 2980 - 2850 | Medium | C-H Stretch | Methyl (CH₃) group |

| ~ 1680 | Strong | C=O Stretch | Aryl Ketone |

| ~ 1610, 1580, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1280 - 1240 | Strong | C-O Stretch | Aryl Ether (asymmetric) |

| ~ 1200 - 1100 | Strong | C-F Stretch | Aryl Fluoride |

| ~ 1020 | Medium | C-O Stretch | Aryl Ether (symmetric) |

| ~ 850 - 800 | Strong | C-H Bend | Aromatic C-H (out-of-plane) |

Mass Spectrometry (MS) Data

The mass spectrum would be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The electron ionization (EI) mass spectrum is predicted to show the molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 168.16 g/mol .[1]

| m/z Ratio | Relative Abundance | Proposed Fragment Ion |

| 168 | Moderate | [C₉H₉FO₂]⁺• (Molecular Ion) |

| 153 | High | [M - CH₃]⁺ |

| 125 | Moderate | [M - CH₃CO]⁺ |

| 110 | High | [M - CH₃ - CO]⁺• |

| 95 | Moderate | [C₆H₄FO]⁺ |

| 75 | Moderate | [C₆H₃O]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the IR and MS spectra of this compound.

Infrared (IR) Spectroscopy

-

Instrument: Bruker Tensor 27 FT-IR Spectrometer.[1]

-

Technique: Attenuated Total Reflectance (ATR).

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the pressure arm is engaged to ensure good contact.

-

The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Technique: Electron Ionization (EI).

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for IR and MS analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Proposed fragmentation of this compound in MS.

References

An In-depth Technical Guide to 1-(4-fluoro-2-methoxyphenyl)ethanone for Researchers and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of 1-(4-fluoro-2-methoxyphenyl)ethanone, a key building block in medicinal chemistry and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, safety, and spectroscopic properties.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. The availability, purity, and pricing can vary, so it is advisable to contact the suppliers directly for the most current information. Below is a summary of some potential suppliers.

| Supplier | Purity | Pricing | Availability |

| BLDpharm | Information not readily available | Request a quote | Inquire about stock |

| ChemUniverse | Purity can be specified upon quote request | Request a quote | Inquire about stock |

| Ambeed | Information not readily available | Request a quote | Inquire about stock |

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 3-fluoroanisole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

A detailed experimental protocol, adapted from a patented method for a closely related compound, is provided below.[1]

Experimental Protocol: Friedel-Crafts Acylation of 3-Fluoroanisole

Materials:

-

3-Fluoroanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloroethane (anhydrous)

-

Ice water

-

Methanol

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.00-1.03 molar equivalents) to anhydrous dichloroethane (180-220 ml per mole of 3-fluoroanisole).

-

Addition of Reactants: Cool the suspension to 0°C in an ice bath. To the stirred suspension, add 3-fluoroanisole (1.0 molar equivalent). Subsequently, add acetyl chloride (1.01-1.03 molar equivalents) dropwise via the addition funnel over a period of approximately 2 hours, maintaining the temperature between 0-10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir for an additional hour at the same temperature.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice water (450-550 g per mole of 3-fluoroanisole) with stirring. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer with clear water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from methanol to yield this compound as a white crystalline solid.[1]

Logical Workflow for the Synthesis of this compound

Safety Information

General Safety Precautions:

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2][3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

-

First Aid:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

It is imperative to obtain and review the specific Safety Data Sheet from the supplier before handling this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.89 (dd, J = 8.8, 8.8 Hz, 1H), 6.70 (dd, J = 8.8, 2.0 Hz, 1H), 6.62 (dd, 13.2, 2.0 Hz, 1H), 3.86 (s, 3H), 2.60 (d, J = 5.0 Hz, 3H).[4]

Infrared (IR) Spectroscopy

While a specific IR spectrum for the title compound was not found, characteristic peaks would be expected for the carbonyl (C=O) stretch of the ketone and C-O stretches of the methoxy group and aryl ether.

Mass Spectrometry (MS)

The PubChem entry for a related compound, 2'-Fluoro-4'-methoxyacetophenone, indicates a molecular weight of 168.17 g/mol .[5] The mass spectrum would show a molecular ion peak corresponding to this mass.

Applications in Research and Drug Development

While specific signaling pathways or detailed experimental workflows involving this compound were not identified in the literature search, its structural motifs are of significant interest in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxyacetophenone core is a common scaffold in various biologically active molecules.[6] This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Potential Research Workflow Utilizing this compound

Conclusion

This compound is a commercially available chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided an overview of its availability, a detailed synthetic protocol, essential safety considerations, and available spectroscopic data. While its direct involvement in specific biological pathways is not yet extensively documented, its structural features make it a valuable building block for the development of novel therapeutic agents. Researchers are encouraged to consult the latest supplier information and safety data sheets before use.

References

- 1. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 2. capotchem.cn [capotchem.cn]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The core of this synthesis is the Friedel-Crafts acylation of 3-fluoroanisole. This document details the underlying chemical principles, experimental protocols, and data analysis relevant to this process.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the construction of aryl ketones, which are precursors to a wide array of more complex molecules. The synthesis of this compound from 3-fluoroanisole is a prime example of this reaction's utility, though it presents challenges and considerations regarding regioselectivity due to the presence of two directing groups on the aromatic substrate.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, typically generated from an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the arenium ion restores aromaticity and yields the final ketone product.[3]

The regiochemical outcome of the acylation of 3-fluoroanisole is governed by the directing effects of the methoxy (-OCH₃) and fluoro (-F) substituents. The methoxy group is a powerful activating group and directs electrophilic substitution to the ortho and para positions through its +M (mesomeric) effect. Conversely, the fluorine atom is a deactivating group due to its strong -I (inductive) effect, but it also directs to the ortho and para positions via a +M effect.

In instances of competing directing effects, the more strongly activating group dictates the primary positions of substitution. Therefore, the methoxy group will predominantly direct the incoming acyl group. This leads to the expected formation of a mixture of isomers, primarily the desired this compound (acylation at the position para to the methoxy group) and 1-(2-fluoro-6-methoxyphenyl)ethanone (acylation at the position ortho to the methoxy group).

References

An In-depth Technical Guide to the Synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-(4-fluoro-2-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the necessary starting materials, reaction conditions, and experimental protocols for the most common and effective methods of its preparation.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through two main strategies: Friedel-Crafts acylation and organometallic-based approaches.

1. Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a direct and widely used method for the synthesis of aryl ketones. In this case, 3-fluoroanisole is acylated using an acetylating agent in the presence of a Lewis acid catalyst.

2. Organometallic Routes: These methods involve the formation of a carbon-carbon bond by reacting an organometallic reagent, derived from a suitable aryl halide, with an acetylating agent. The most common organometallic reagents for this purpose are Grignard reagents and organolithium reagents.

Starting Materials

The selection of starting materials is contingent on the chosen synthetic pathway. The following table summarizes the key reactants for each route.

| Synthetic Route | Primary Starting Material | Key Reagents |

| Friedel-Crafts Acylation | 3-Fluoroanisole | Acetyl chloride, Aluminum trichloride, Dichloroethane |

| Grignard Reagent Synthesis | 1-Bromo-4-fluoro-2-methoxybenzene | Magnesium, N,O-Dimethylhydroxylamine hydrochloride, Methylmagnesium halide |

| Organolithium Route | 1-Iodo-4-fluoro-2-methoxybenzene | n-Butyllithium, N,N-Dimethylacetamide |

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of this compound, along with relevant quantitative data.

Method 1: Friedel-Crafts Acylation of 3-Fluoroanisole

This method is a robust and industrially applicable approach for the large-scale synthesis of the target compound.

Reaction Scheme:

Caption: Friedel-Crafts acylation of 3-fluoroanisole.

Experimental Protocol: [1]

-

Reaction Setup: In a suitable reaction flask, add 180-220 ml of dichloroethane and 0.9-1.1 mol of 3-fluoroanisole.

-

Cooling: Stir the mixture and cool to 0°C using an ice bath.

-

Catalyst Addition: Add 1.00-1.03 mol of aluminum trichloride to the cooled mixture.

-

Acylating Agent Addition: Slowly add 1.01-1.03 mol of acetyl chloride dropwise over approximately 2 hours, maintaining the temperature between 0-10°C.

-

Reaction: After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

-

Work-up: Pour the reaction mixture into ice water. Separate the organic layer.

-

Purification: Wash the organic layer with water, followed by concentration under reduced pressure to remove the dichloroethane. The resulting crude product is then recrystallized from methanol to yield white crystals of this compound.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (3-Fluoroanisole:AlCl₃:Acetyl Chloride) | ~1 : 1.1 : 1.1 | [1] |

| Solvent | Dichloroethane | [1] |

| Temperature | 0-10 °C | [1] |

| Reaction Time | ~3 hours | [1] |

| Yield | High (inferred from patent) | [1] |

Method 2: Grignard Reagent-based Synthesis (Weinreb Ketone Synthesis)

This approach offers a milder alternative to Friedel-Crafts acylation and can be advantageous when dealing with sensitive substrates.

Workflow Diagram:

Caption: Weinreb ketone synthesis workflow.

Experimental Protocol (Adapted from a similar synthesis):

-

Acyl Chloride Formation: Convert 4-fluoro-2-methoxybenzoic acid to its corresponding acyl chloride using a standard chlorinating agent like thionyl chloride.

-

Weinreb Amide Formation: React the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the N-methoxy-N-methylamide (Weinreb amide).

-

Grignard Reaction: In a separate flask, prepare the methyl Grignard reagent (e.g., methylmagnesium bromide or chloride).

-

Coupling: Add the Grignard reagent to a solution of the Weinreb amide in an anhydrous ether solvent (e.g., THF) at a low temperature (e.g., 0°C).

-

Work-up and Purification: After the reaction is complete, quench with an aqueous solution of an ammonium salt (e.g., NH₄Cl) and extract the product with an organic solvent. The product is then purified by standard techniques such as column chromatography.

Quantitative Data (Representative):

| Parameter | Typical Value |

| Reaction Temperature | 0 °C to room temperature |

| Solvent | Tetrahydrofuran (THF) |

| Yield | ~80% (based on similar syntheses) |

Conclusion

The synthesis of this compound can be effectively achieved through both Friedel-Crafts acylation and organometallic routes. The choice of method will depend on factors such as the availability of starting materials, scalability, and the presence of other functional groups in more complex applications. The Friedel-Crafts acylation of 3-fluoroanisole offers a direct and high-yielding pathway suitable for large-scale production. The Grignard-based Weinreb ketone synthesis provides a versatile and milder alternative. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Methodological & Application

Application Notes and Protocols: 1-(4-fluoro-2-methoxyphenyl)ethanone in Claisen-Schmidt Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-fluoro-2-methoxyphenyl)ethanone in Claisen-Schmidt condensation reactions for the synthesis of chalcones, which are valuable intermediates in drug discovery and materials science.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of various flavonoids and isoflavonoids.[1] Their synthetic analogues have garnered significant attention in medicinal chemistry due to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde, is the most prevalent and efficient method for chalcone synthesis.[2] This document focuses on the application of this compound as the ketone component in this reaction, yielding chalcones with potential therapeutic applications. The presence of fluoro and methoxy substituents on the acetophenone ring can significantly influence the biological activity of the resulting chalcone derivatives.

Claisen-Schmidt Condensation: Mechanism and Workflow

The Claisen-Schmidt condensation is a type of crossed aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[3] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

The mechanism involves the following key steps:

-

Enolate Formation: A strong base abstracts an acidic α-hydrogen from the ketone, this compound, to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

-

Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).

-

Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone.

General Reaction Scheme

Caption: General scheme of the Claisen-Schmidt condensation.

Quantitative Data Summary

The following table summarizes representative yields for the Claisen-Schmidt condensation of fluorinated and methoxylated acetophenones with various aromatic aldehydes. While specific data for this compound is limited, the data for the closely related 2'-fluoro-4'-methoxyacetophenone and 4'-fluoro-2'-hydroxyacetophenone provide excellent benchmarks for expected outcomes.

| Acetophenone Derivative | Aromatic Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| 2'-Fluoro-4'-methoxyacetophenone | 4-Chlorobenzaldehyde | Aq. NaOH / Ethanol | 40 min | 85 | [4] |

| 4'-Fluoro-2'-hydroxyacetophenone | 2,3-Dimethoxybenzaldehyde | 10% NaOH / Ethanol | 2-6 h | 91 | [1] |

| 4'-Fluoro-2'-hydroxyacetophenone | 4-(Methylthio)benzaldehyde | 10% NaOH / Ethanol | 2-6 h | 74 | [1] |

| 4'-Fluoro-2'-hydroxyacetophenone | 4-Methoxybenzaldehyde | 10% NaOH / Ethanol | 2-6 h | 82 | [1] |

| 1-(4-Methoxyphenyl)ethanone | 4-Fluorobenzaldehyde | KOH / Methanol | 4 h | Complete Conversion | [5] |

Experimental Protocols

Below are detailed protocols for the synthesis of chalcones via Claisen-Schmidt condensation using fluorinated acetophenone derivatives.

Protocol 1: Synthesis of (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one

This protocol is adapted from the synthesis of a closely related chalcone and is expected to be directly applicable.[4]

Materials:

-

2'-Fluoro-4'-methoxyacetophenone (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add 2'-fluoro-4'-methoxyacetophenone and 4-chlorobenzaldehyde in equimolar amounts.

-

Dissolve the reactants in a suitable volume of ethanol at room temperature.

-

Slowly add the aqueous NaOH solution to the stirring mixture.

-

Continue stirring at room temperature for 40 minutes.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, isolate the crude product by filtration.

-

Purify the crude product by recrystallization from a mixed solvent system of ethyl acetate and hexanes to yield the pure chalcone.

Protocol 2: General Synthesis of 4'-Fluoro-2'-hydroxychalcones

This protocol is based on the synthesis of a series of chalcones from 4'-fluoro-2'-hydroxyacetophenone and can be adapted for this compound.[1]

Materials:

-

4'-Fluoro-2'-hydroxyacetophenone (1.0 eq, 2.0 mmol, 0.38 g)

-

Substituted benzaldehyde (1.0 eq, 2.0 mmol)

-

Ethanol (5-10 mL)

-

10% Sodium Hydroxide (NaOH) solution (4 mL)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 4'-fluoro-2'-hydroxyacetophenone and the appropriate substituted benzaldehyde in a minimum volume of ethanol in a round-bottom flask.

-

Slowly add the 10% sodium hydroxide solution to the reaction mixture while stirring.

-

Continue to stir the reaction mixture at room temperature for 2-6 hours.

-

Filter the resulting solid product.

-

Wash the solid with water (5 mL) followed by ethanol (5 mL).

-

Recrystallize the product from absolute ethanol to obtain the pure chalcone.

Experimental Workflow and Logic

Caption: A logical workflow for chalcone synthesis and purification.

Applications in Drug Development and Signaling Pathways

Chalcones derived from this compound are of significant interest in drug development due to their diverse biological activities. The presence of the fluoro and methoxy groups can enhance their pharmacological properties.

Potential Therapeutic Applications:

-

Anti-inflammatory Agents: Chalcones have been shown to possess anti-inflammatory properties.[1][2] For instance, 1-(4-fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has demonstrated good anti-inflammatory activity.[1]

-

Antioxidant Activity: The structural features of these chalcones also contribute to their antioxidant potential.[1]

-

Anticancer Agents: Chalcones are known to exhibit anticancer properties through various mechanisms.[2]

-

Antimicrobial Agents: The chalcone scaffold is a promising starting point for the development of new antimicrobial drugs.

Involvement in Signaling Pathways:

While specific signaling pathways for chalcones derived from this compound are not extensively detailed in the literature, chalcones, in general, are known to modulate various cellular signaling pathways. One of the key pathways implicated in the anti-inflammatory and anticancer effects of chalcones is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing NF-κB. The freed NF-κB then translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). Many chalcones are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, thereby reducing the production of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Biological evaluation of synthetic chalcone and flavone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one | MDPI [mdpi.com]

- 5. Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Chalcones using 1-(4-fluoro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of organic compounds. They serve as key precursors in the biosynthesis of flavonoids and isoflavonoids. Both natural and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The incorporation of fluorine atoms into the chalcone scaffold has been shown to enhance these biological activities. This document provides detailed protocols for the synthesis of chalcones using 1-(4-fluoro-2-methoxyphenyl)ethanone as a starting material, based on the well-established Claisen-Schmidt condensation reaction.

Reaction Principle: Claisen-Schmidt Condensation

The synthesis of chalcones from this compound and various aromatic aldehydes is achieved through a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation. In this reaction, a ketone (this compound) reacts with an aldehyde (a substituted benzaldehyde) in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a β-hydroxy ketone intermediate, which then readily dehydrates to yield the corresponding α,β-unsaturated ketone, or chalcone.

Experimental Protocols

General Protocol for the Synthesis of Chalcones (1a-d)

This protocol is adapted from the synthesis of structurally similar 4'-fluoro-2'-hydroxychalcones.[1][2]

Materials:

-

This compound

-

Substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 3,4-dimethoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-50% aqueous)

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

-

Magnetic stirrer

-

Round-bottom flask

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 1.0 mmol) and a selected substituted benzaldehyde (e.g., 1.0 mmol) in a minimal amount of ethanol (15-20 mL) with stirring.[3]

-

Catalyst Addition: While stirring the solution at room temperature (or cooled to 0°C in an ice bath), slowly add a 10-50% aqueous solution of NaOH or KOH dropwise.[4][5]

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate may form during the reaction.

-

Isolation of Crude Product: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the chalcone.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold water until the filtrate is neutral.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

-

Characterization: The structure and purity of the synthesized chalcones can be confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2]

Data Presentation: Synthesis of Chalcone Derivatives

The following table summarizes the expected products and potential yields based on similar syntheses.[1][2]

| Compound | Substituted Benzaldehyde | Expected Product | Potential Yield (%) |

| 1a | 4-methoxybenzaldehyde | (E)-1-(4-fluoro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 75-90 |